molecular formula C9H15NO3S B3015445 N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide CAS No. 2153464-59-4

N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide

Cat. No.: B3015445
CAS No.: 2153464-59-4
M. Wt: 217.28
InChI Key: LOBDURMENIRHSI-UHFFFAOYSA-N
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Description

N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl ring and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide typically involves the reaction of a cyclopropylmethylamine derivative with an ethylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, forming the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways, potentially modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methyl-4-oxopentan-2-yl)prop-2-enamide]
  • N-[(Dialkylamino)methyl]acrylamides
  • N-[(Azocan-1-yl)methyl]prop-2-enamide hydrochloride

Uniqueness

N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide is unique due to its cyclopropyl ring and ethylsulfonyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced stability and specific interactions with biological targets, making it valuable for research and industrial applications .

Properties

IUPAC Name

N-[(1-ethylsulfonylcyclopropyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-3-8(11)10-7-9(5-6-9)14(12,13)4-2/h3H,1,4-7H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBDURMENIRHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1(CC1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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